molecular formula C10H9ClN4O B12902251 N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide

N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide

Cat. No.: B12902251
M. Wt: 236.66 g/mol
InChI Key: QKANIDHVJUFZRY-UHFFFAOYSA-N
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Description

N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide: is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide typically involves the reaction of 3-chloroquinoxaline with acetimidamide under specific conditions. One common method includes the use of potassium carbonate as a base and N,N-dimethylformamide as a solvent . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the quinoxaline ring is replaced by the acetimidamide group.

Industrial Production Methods: While specific industrial production methods for N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, N,N-dimethylformamide.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoxaline derivatives generally exert their effects by:

Comparison with Similar Compounds

Uniqueness: N-((3-Chloroquinoxalin-2-yl)oxy)acetimidamide stands out due to its specific substitution pattern and potential bioactivity. Its unique structure allows for diverse chemical modifications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide

InChI

InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15)

InChI Key

QKANIDHVJUFZRY-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\OC1=NC2=CC=CC=C2N=C1Cl)/N

Canonical SMILES

CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N

Origin of Product

United States

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